2-Chloro-2-nitroethanol
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Overview
Description
2-Chloro-2-nitroethanol is an organic compound with the chemical formula C2H4ClNO3 It is a nitro compound, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-2-nitroethanol can be synthesized through the nitration of 2-chloroethanol. The process involves the reaction of 2-chloroethanol with a nitrating agent, such as nitric acid, under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-nitroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of this compound can yield amino alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Nitroethanol derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted nitroethanol compounds.
Scientific Research Applications
2-Chloro-2-nitroethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-nitroethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with distinct biological activities. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
2-Chloroethanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitroethanol:
Chloronitromethane: A related compound with different reactivity due to the absence of the ethanol backbone.
Uniqueness: 2-Chloro-2-nitroethanol is unique due to the presence of both the nitro and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows for a wide range of chemical transformations and applications in various fields.
Biological Activity
2-Chloro-2-nitroethanol (C₂H₄ClNO₃) is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
This compound is characterized by the presence of both a chloro and a nitro group, which significantly influence its biological activity. The compound's structure is as follows:
- Chemical Formula : C₂H₄ClNO₃
- Molecular Weight : 109.51 g/mol
- CAS Number : 3046722
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group serves as an electron-withdrawing moiety, enhancing the compound's reactivity with cellular components. This reactivity can lead to the formation of reactive intermediates that may exert cytotoxic effects on pathogens or cancer cells.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to reduced cell viability in certain pathogens .
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), this compound can induce oxidative stress in cells, contributing to its cytotoxic effects .
- Interaction with Cellular Signaling Pathways : The compound may modulate signaling pathways related to inflammation and apoptosis, affecting cell survival and proliferation .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting potential use as an antibacterial agent .
Antiparasitic Effects
The compound has also been investigated for its antiparasitic activity, particularly against Leishmania and Trypanosoma species. Studies indicate that nitro-containing compounds are promising leads for developing new treatments for neglected tropical diseases such as leishmaniasis and Chagas disease .
Case Studies
- Antibacterial Efficacy :
-
Antiparasitic Activity :
- In research focusing on antileishmanial compounds, derivatives containing both chloro and nitro groups were found to improve biological activity significantly compared to their non-halogenated counterparts. This suggests that this compound could serve as a scaffold for developing new antiparasitic drugs .
Toxicity and Safety
While this compound shows promise in various therapeutic areas, it is essential to consider its toxicity profile. Reports indicate that exposure can lead to skin irritation, respiratory issues, and potential systemic toxicity if ingested or inhaled . Comprehensive toxicological studies are necessary to establish safe usage parameters.
Research Findings Summary Table
Properties
CAS No. |
62635-34-1 |
---|---|
Molecular Formula |
C2H4ClNO3 |
Molecular Weight |
125.51 g/mol |
IUPAC Name |
2-chloro-2-nitroethanol |
InChI |
InChI=1S/C2H4ClNO3/c3-2(1-5)4(6)7/h2,5H,1H2 |
InChI Key |
HXHLTSSXMWHLGK-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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